2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
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Overview
Description
2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a combination of oxadiazole and thiazole rings, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Thiazole Ring Formation: The final step involves the formation of the thiazole ring by reacting the thioether with a suitable thioamide under cyclization conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated aromatic derivatives.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide has been studied for various applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways: The compound may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: Known for their broad biological activities, including antibacterial and antifungal properties.
1,3,4-Oxadiazole Derivatives: Exhibiting various pharmacological activities such as anti-inflammatory and anticancer effects.
Uniqueness
2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is unique due to its combined oxadiazole and thiazole rings, which may confer synergistic biological activities not seen in compounds with only one of these rings.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-26-15-9-7-14(8-10-15)18-23-24-20(27-18)29-12-17(25)22-19-21-16(11-28-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDMFWSDDESGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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